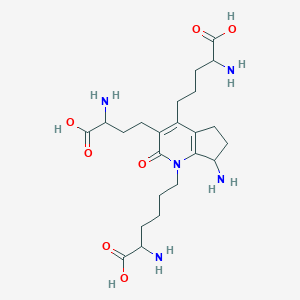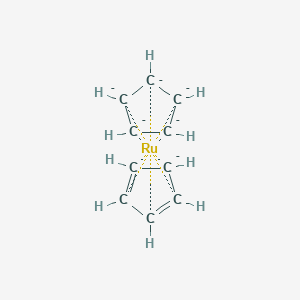
5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione (PPOD) is a cyclic imide compound that has gained attention in recent years due to its potential applications in the field of medicinal chemistry. PPOD is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform. In
作用机制
The exact mechanism of action of 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione is not fully understood. However, it has been suggested that 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione may act on the GABAergic system, which is involved in the regulation of neuronal excitability. 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione may enhance GABAergic neurotransmission by increasing the release of GABA or by modulating GABA receptors.
生化和生理效应
5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.
实验室实验的优点和局限性
5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. It is also relatively easy to administer to animals and has a low toxicity profile. However, 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer to animals via injection. It also has a short half-life, which may limit its effectiveness in some experiments.
未来方向
There are several future directions for the study of 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione. One potential direction is the development of 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione analogs with improved pharmacological properties. Another direction is the investigation of 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione's potential as a treatment for neurological disorders such as epilepsy and Alzheimer's disease. Additionally, the mechanism of action of 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione could be further elucidated to better understand its effects on the brain and to identify potential therapeutic targets.
合成方法
5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione can be synthesized through a two-step process. The first step involves the reaction of phenylacetic acid with propionic anhydride to form 5-phenyl-5-propyl-2-oxazoline. The second step involves the oxidation of 5-phenyl-5-propyl-2-oxazoline with potassium permanganate to form 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione. This synthesis method has been optimized to produce high yields of 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione with good purity.
科学研究应用
5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticonvulsant, antinociceptive, and antidepressant activities in animal models. 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione has also been shown to have neuroprotective effects in vitro, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
属性
CAS 编号 |
130689-85-9 |
|---|---|
产品名称 |
5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione |
分子式 |
C12H13NO3 |
分子量 |
219.24 g/mol |
IUPAC 名称 |
5-phenyl-5-propyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C12H13NO3/c1-2-8-12(9-6-4-3-5-7-9)10(14)13-11(15)16-12/h3-7H,2,8H2,1H3,(H,13,14,15) |
InChI 键 |
XFEGMKAZXJAGRJ-UHFFFAOYSA-N |
SMILES |
CCCC1(C(=O)NC(=O)O1)C2=CC=CC=C2 |
规范 SMILES |
CCCC1(C(=O)NC(=O)O1)C2=CC=CC=C2 |
同义词 |
2,4-Oxazolidinedione,5-phenyl-5-propyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B136840.png)



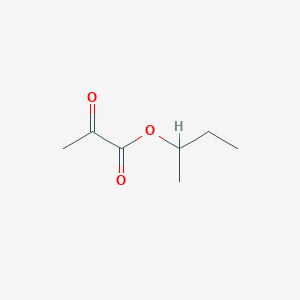
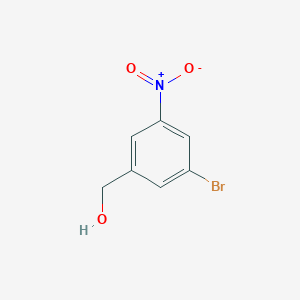
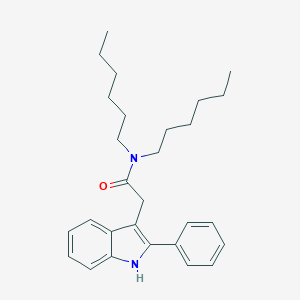

![N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B136858.png)

![Fmoc-(S,S)-[Pro-Leu]-spirolactame](/img/structure/B136863.png)
